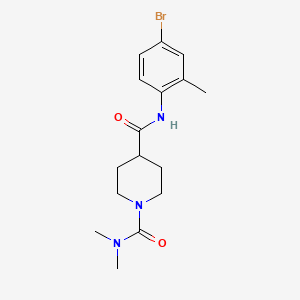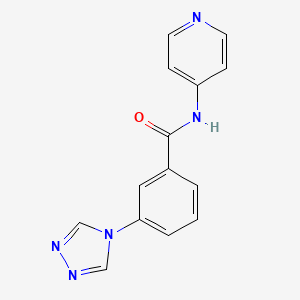
N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as BRL-15572, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of synaptic plasticity, learning, and memory. The development of BRL-15572 has opened up new avenues for the treatment of various neurological disorders, including schizophrenia, anxiety, and depression.
Mecanismo De Acción
BRL-15572 acts as a competitive antagonist of the N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide receptor, which is widely distributed in the central nervous system. The receptor plays a crucial role in the regulation of synaptic plasticity, learning, and memory. By blocking the activity of this receptor, BRL-15572 can modulate the release of neurotransmitters such as glutamate, dopamine, and GABA, leading to changes in neuronal activity and behavior.
Biochemical and physiological effects:
BRL-15572 has been shown to have a range of biochemical and physiological effects in animal models. It can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, leading to changes in synaptic plasticity and neuronal activity. The compound has also been found to reduce oxidative stress and inflammation in the brain, which are thought to contribute to the pathogenesis of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BRL-15572 has several advantages as a research tool in the field of neuroscience. It is a potent and selective antagonist of the N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide receptor, which allows for the precise modulation of neuronal activity. The compound is also stable and can be easily synthesized in large quantities. However, there are some limitations to its use as a research tool. The compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in long-term studies.
Direcciones Futuras
There are several potential future directions for the research on BRL-15572. One area of interest is the development of novel analogs of the compound with improved pharmacokinetic properties and potency. Another area of interest is the investigation of the compound's effects on other neurological disorders, such as autism spectrum disorder and traumatic brain injury. Finally, the development of more effective delivery methods for the compound, such as nanoparticles or liposomes, may help to overcome some of the limitations of its use in vivo.
Métodos De Síntesis
The synthesis of BRL-15572 involves the condensation of 4-bromo-2-methylbenzoyl chloride with N,N-dimethylpiperazine in the presence of triethylamine. The resulting intermediate is then reacted with diethyl oxalate to form the final product. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of schizophrenia and Alzheimer's disease. It has also been found to have antidepressant-like effects in preclinical studies.
Propiedades
IUPAC Name |
4-N-(4-bromo-2-methylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O2/c1-11-10-13(17)4-5-14(11)18-15(21)12-6-8-20(9-7-12)16(22)19(2)3/h4-5,10,12H,6-9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDHMPIONFRBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-1'-{[2-(methylthio)pyridin-3-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5381326.png)

![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-4-(aminosulfonyl)butanamide](/img/structure/B5381340.png)
![N-(2-methoxyethyl)-1'-[3-(1H-pyrazol-1-yl)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381354.png)
![4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5381359.png)
![(2S)-N-[2-(2,5-dimethylphenoxy)ethyl]piperidine-2-carboxamide](/img/structure/B5381369.png)
![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B5381376.png)
![N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5381387.png)

![5-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B5381404.png)
![7-acetyl-2-(ethoxymethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5381407.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5381410.png)
![(3R*,3aR*,7aR*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5381421.png)